molecular formula C32H53ClN2O4 B1373733 1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride CAS No. 300704-24-9

1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride

Cat. No.: B1373733
CAS No.: 300704-24-9
M. Wt: 565.2 g/mol
InChI Key: BWRQZZMOTWIDPN-UHFFFAOYSA-M
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Description

1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride is a synthetic organic compound with the molecular formula C32H53ClN2O4 and a molecular weight of 565.2 g/mol. This compound is often used in pharmaceutical testing and research due to its unique chemical properties .

Preparation Methods

The preparation of 1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride typically involves a multi-step synthetic route. The process begins with the synthesis of the benzodiazole core, followed by the introduction of the decyloxy and oxoethyl groups. The final step involves the methylation of the benzodiazole nitrogen and the formation of the chloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxoethyl groups to hydroxyl groups.

    Substitution: The decyloxy groups can be substituted with other alkoxy groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride can be compared with other similar compounds, such as:

    1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium bromide: Similar structure but different counterion.

    1,3-bis[2-(decyloxy)-2-oxoethyl]-2-ethyl-1H-1,3-benzodiazol-3-ium chloride: Similar structure but with an ethyl group instead of a methyl group.

    1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium iodide: Similar structure but different counterion. The uniqueness of this compound lies in its specific combination of functional groups and counterion, which confer distinct chemical and biological properties.

Properties

IUPAC Name

decyl 2-[3-(2-decoxy-2-oxoethyl)-2-methylbenzimidazol-3-ium-1-yl]acetate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H53N2O4.ClH/c1-4-6-8-10-12-14-16-20-24-37-31(35)26-33-28(3)34(30-23-19-18-22-29(30)33)27-32(36)38-25-21-17-15-13-11-9-7-5-2;/h18-19,22-23H,4-17,20-21,24-27H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRQZZMOTWIDPN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)CN1C(=[N+](C2=CC=CC=C21)CC(=O)OCCCCCCCCCC)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H53ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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